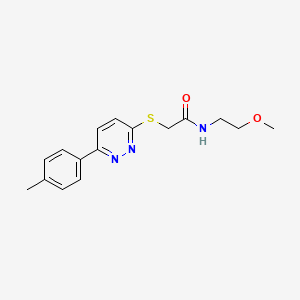
N-(2-methoxyethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of a pyridazine ring substituted with a p-tolyl group and a thioacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Substitution with p-Tolyl Group: The pyridazine ring is then substituted with a p-tolyl group using a Friedel-Crafts alkylation reaction.
Thioacetamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-methoxyethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(2-methoxyethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Participation in chemical reactions that alter cellular processes.
相似化合物的比较
Similar Compounds
N-(2-methoxyethyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.
N-(2-ethoxyethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
N-(2-methoxyethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is unique due to the specific combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
626223-65-2 |
|---|---|
分子式 |
C16H19N3O2S |
分子量 |
317.4 g/mol |
IUPAC 名称 |
N-(2-methoxyethyl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C16H19N3O2S/c1-12-3-5-13(6-4-12)14-7-8-16(19-18-14)22-11-15(20)17-9-10-21-2/h3-8H,9-11H2,1-2H3,(H,17,20) |
InChI 键 |
VZCYRBKIPUHLCB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















